2-(1-Benzylpiperidin-4-yl)pyrimidine
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Overview
Description
2-(1-Benzylpiperidin-4-yl)pyrimidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
The synthesis of 2-(1-Benzylpiperidin-4-yl)pyrimidine typically involves the reaction of 1-benzylpiperidin-4-ylamine with pyrimidine derivatives under specific conditions. One common method includes the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Nickel as a catalyst, followed by de-protection of the benzyl group . Industrial production methods may involve scalable processes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-(1-Benzylpiperidin-4-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyrimidine ring can be substituted with different functional groups using reagents like halogens or alkylating agents
Scientific Research Applications
2-(1-Benzylpiperidin-4-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes.
Industry: The compound is used in the production of various pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(1-Benzylpiperidin-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease . The compound may also interact with other molecular targets, depending on its specific structure and functional groups .
Comparison with Similar Compounds
2-(1-Benzylpiperidin-4-yl)pyrimidine can be compared with other similar compounds, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine: This compound also has a piperidine ring and is studied for its acetylcholinesterase inhibitory activity.
N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine:
Piperidine derivatives: These include a wide range of compounds with various biological activities and applications in drug development.
The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets and exhibit distinct biological activities.
Properties
IUPAC Name |
2-(1-benzylpiperidin-4-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c1-2-5-14(6-3-1)13-19-11-7-15(8-12-19)16-17-9-4-10-18-16/h1-6,9-10,15H,7-8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDBMXAUVPUPBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC=CC=N2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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